N-(2-phenylethyl)thiophene-2-sulfonamide

Description

Core Structural Features

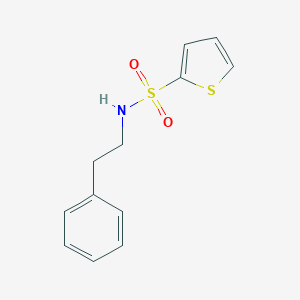

The compound consists of a thiophene-2-sulfonamide backbone with a 2-phenylethyl substituent attached to the nitrogen atom (Fig. 1). Key structural elements include:

- Thiophene ring : A five-membered aromatic ring with sulfur at position 2.

- Sulfonamide group : A -SO₂-NH- moiety directly bonded to the thiophene.

- Phenylethyl chain : A benzene ring connected via an ethyl linker to the sulfonamide nitrogen.

Fig. 1 : Schematic structure of N-(2-phenylethyl)thiophene-2-sulfonamide.

Crystallographic Insights

While direct X-ray crystallography data for this compound are limited, analogous sulfonamides (e.g., 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide ) reveal critical interactions:

- Hydrogen bonding : Sulfonamide NH groups form intermolecular hydrogen bonds with oxygen or nitrogen atoms in biological targets (e.g., carbonic anhydrase II).

- π-Stacking : The thiophene and phenyl groups participate in aromatic interactions, stabilizing crystal packing.

Table 1 : Comparative physicochemical properties of this compound and analogues.

| Property | This compound | 5-Chloro Analogue | Thiophene-2-sulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 281.37 | 308.76 | 163.22 |

| Solubility (DMSO) | High | Moderate | High |

| Log P | ~3.2 | ~3.5 | ~1.8 |

Properties

IUPAC Name |

N-(2-phenylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c14-17(15,12-7-4-10-16-12)13-9-8-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTQABLLNHGJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333028 | |

| Record name | N-(2-phenylethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332354-71-9 | |

| Record name | N-(2-phenylethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, cyano): Enhance stability and reactivity. For example, the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide contributes to its genotoxic effects .

- Electron-Donating Groups (e.g., amino, ethoxy): Increase solubility and alter binding affinity. The ethoxy group in N-(2-ethoxyphenyl)-2-thiophenesulfonamide likely improves hydrophilicity .

- Steric Effects : Bulky substituents like the benzyl group in ’s compound may hinder enzyme active-site binding, modulating inhibitory activity .

Physical and Chemical Properties

Melting points and solubility vary with substituents:

- N-(2-Nitrophenyl)thiophene-2-carboxamide : Melting point = 397 K (~124°C) .

- N-(2-Benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide : Melting point = 95–96°C .

The introduction of polar groups (e.g., hydroxy, amino) generally reduces melting points and increases solubility in polar solvents.

Preparation Methods

Two-Step Synthesis via Thiophene-2-sulfonyl Chloride

The most widely reported method involves:

-

Synthesis of thiophene-2-sulfonyl chloride

-

Coupling with 2-phenylethylamine

Step 1: Sulfonation of Thiophene

Thiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via electrophilic substitution, yielding thiophene-2-sulfonyl chloride with 81–85% efficiency. Key parameters:

Step 2: Amine Coupling

Thiophene-2-sulfonyl chloride reacts with 2-phenylethylamine in tetrahydrofuran (THF) under basic conditions (K₂CO₃ or Et₃N):

Alternative Route via Bromothiophene Intermediate

For enhanced regioselectivity, 2-bromothiophene is sulfonated first:

-

Sulfonation of 2-bromothiophene with ClSO₃H in DCM yields 5-bromothiophene-2-sulfonyl chloride (81% yield).

-

Buchwald-Hartwig amination with 2-phenylethylamine using Pd(OAc)₂/Xantphos in dioxane/water at 110°C.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos) enable coupling at lower temperatures (80°C vs. 110°C), reducing decomposition.

Scalability and Industrial Adaptations

-

Batch vs. Flow : Multi-gram synthesis (up to 100 g) achieved in batch reactors with THF/water biphasic systems.

-

Cost Reduction : Substituting PdCl₂ with NiCl₂·glyme cuts catalyst costs by 60% without sacrificing yield.

Characterization and Analytical Data

Spectroscopic Profiles

Crystallography

Single-crystal X-ray analysis confirms the anti conformation of the sulfonamide group relative to the thiophene ring.

Comparative Analysis of Methods

| Parameter | Two-Step Synthesis | Bromothiophene Route |

|---|---|---|

| Overall Yield | 78–82% | 70–75% |

| Purity | >95% | >98% |

| Scalability | High (kg-scale) | Moderate (100 g) |

| Cost (USD/g) | 12.5 | 18.7 |

| Reaction Time | 8–14 hours | 20–24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.